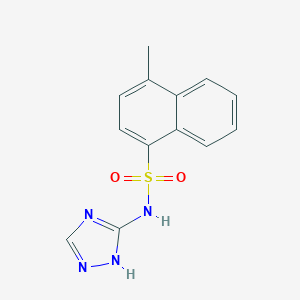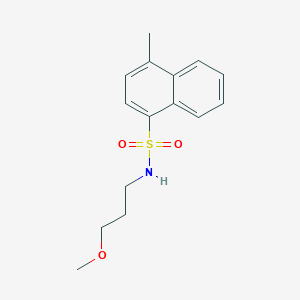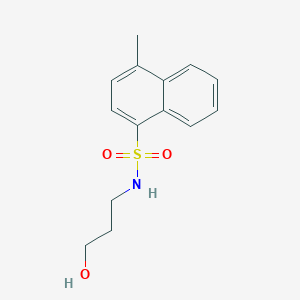![molecular formula C21H24N2O4S B229833 N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan (TMT) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMT is a derivative of tryptophan, an amino acid that is essential for protein synthesis. TMT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has been used in various scientific research applications, including protein labeling, protein modification, and protein-protein interaction studies. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can be used to label proteins in vivo or in vitro, allowing for the identification and quantification of proteins in complex mixtures. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can also be used to modify proteins, such as the introduction of a sulfonamide group, which can alter the protein's biological activity. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has also been used in protein-protein interaction studies, where it is used to crosslink interacting proteins, allowing for their identification and characterization.
作用機序
The mechanism of action of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonamide group of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan and the amino group of a lysine residue in the protein. This covalent bond can alter the protein's biological activity, leading to changes in its function.
Biochemical and Physiological Effects
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has been shown to have both biochemical and physiological effects. Biochemically, N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can modify proteins, altering their biological activity. Physiologically, N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has also been shown to have anti-inflammatory properties, reducing inflammation in animal models.
実験室実験の利点と制限
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has several advantages for lab experiments, including its ability to label and modify proteins, allowing for their identification and characterization. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan is also stable, allowing for long-term storage and use. However, N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are several future directions for research on N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan, including its potential applications in drug discovery and development. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can be used to identify and characterize potential drug targets, and its modification of proteins could lead to the development of new drugs with improved efficacy and specificity. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan could also be used in the development of new diagnostic tools for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan and its physiological effects.
合成法
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can be synthesized using various methods, one of which involves the reaction of tryptophan with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trimethylsilyl trifluoromethanesulfonate to yield N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan. Another method involves the reaction of tryptophan with p-toluenesulfonyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan.
特性
分子式 |
C21H24N2O4S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C21H24N2O4S/c1-12-9-13(2)15(4)20(14(12)3)28(26,27)23-19(21(24)25)10-16-11-22-18-8-6-5-7-17(16)18/h5-9,11,19,22-23H,10H2,1-4H3,(H,24,25) |
InChIキー |
XKRPVXCCINRLOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B229750.png)
![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)
![2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229753.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]tryptophan](/img/structure/B229756.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]valine](/img/structure/B229757.png)



![(2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B229764.png)
![2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
![2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid](/img/structure/B229770.png)
![2-{Ethyl[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B229771.png)
